molecular formula C19H19N3O3 B14961585 2-(3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(3-methylphenyl)acetamide

2-(3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(3-methylphenyl)acetamide

Cat. No.: B14961585
M. Wt: 337.4 g/mol
InChI Key: GWKXOHRCAAXDPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(3-methylphenyl)acetamide is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(3-methylphenyl)acetamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.

    Acetylation: The final step involves the acetylation of the quinazolinone core with 3-methylphenylacetic acid or its derivatives under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions may target the carbonyl groups in the quinazolinone core, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Exploring its therapeutic potential for treating diseases such as cancer, inflammation, and infections.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The quinazolinone core is known to interact with various biological targets, potentially inhibiting enzymes or blocking receptor activity, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-phenylacetamide
  • 2-(3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-methylphenyl)acetamide

Uniqueness

The presence of the 3-methylphenyl group in 2-(3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(3-methylphenyl)acetamide may confer unique properties, such as increased lipophilicity or altered binding affinity to biological targets, compared to similar compounds.

Properties

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

2-(3-ethyl-2,4-dioxoquinazolin-1-yl)-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C19H19N3O3/c1-3-21-18(24)15-9-4-5-10-16(15)22(19(21)25)12-17(23)20-14-8-6-7-13(2)11-14/h4-11H,3,12H2,1-2H3,(H,20,23)

InChI Key

GWKXOHRCAAXDPX-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=CC(=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.